molecular formula C17H24N4O4 B5566520 N-[(3S*,4R*)-1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide

N-[(3S*,4R*)-1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide

Cat. No. B5566520
M. Wt: 348.4 g/mol
InChI Key: PGKNANLMAMHOMF-ZIAGYGMSSA-N
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Description

N-[(3S*,4R*)-1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide is a useful research compound. Its molecular formula is C17H24N4O4 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[(3S*,4R*)-1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide is 348.17975526 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[(3S*,4R*)-1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(3S*,4R*)-1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study focused on the synthesis of novel compounds, including those similar to N-[(3S*,4R*)-1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide, and their antimicrobial evaluation. The compounds were synthesized and their structures were confirmed through various analytical techniques. They were then evaluated for their antimicrobial properties (Altalbawy, 2013).

Carcinogenicity Assessment

Research conducted in 1975 investigated the carcinogenicity of various 5-nitrofurans with heterocyclic substituents, similar to the structure of N-[(3S*,4R*)-1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide. The study was conducted using Sprague-Dawley female rats and provided insights into the potential carcinogenic effects of these compounds (Cohen et al., 1975).

Utilization as a Versatile Synthon

A study highlighted the use of 3-methyl-4H-[1,2,4]-oxadiazol-5-one, a compound structurally related to N-[(3S*,4R*)-1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide, as a versatile protected acetamidine. This compound was employed in various synthetic sequences demonstrating its stability and potential utility in organic synthesis (Moormann et al., 2004).

Computational and Pharmacological Evaluation

In 2018, a study evaluated the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, which are chemically related to N-[(3S*,4R*)-1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide. The research focused on toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions of these compounds (Faheem, 2018).

properties

IUPAC Name

N-[(3S,4R)-1-[[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4/c1-11-4-5-15(24-11)13-8-21(9-14(13)18-12(2)22)10-17-19-16(20-25-17)6-7-23-3/h4-5,13-14H,6-10H2,1-3H3,(H,18,22)/t13-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKNANLMAMHOMF-ZIAGYGMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CN(CC2NC(=O)C)CC3=NC(=NO3)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)[C@@H]2CN(C[C@H]2NC(=O)C)CC3=NC(=NO3)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3S*,4R*)-1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide

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